rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride
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Overview
Description
Preparation Methods
The synthesis of rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride involves several steps. One common synthetic route includes the reaction of 5-methylthiophene-2-sulfonyl chloride with (1r,3r)-3-aminocyclobutylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of certain enzymes or the activation of specific receptors .
Comparison with Similar Compounds
rac-5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamidehydrochloride can be compared with other similar compounds such as:
rac-methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride: This compound has a similar amine group but differs in its bicyclic structure.
rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid: This compound shares the cyclobutylamine moiety but has different functional groups and a distinct carboxylic acid group.
Properties
IUPAC Name |
N-(3-aminocyclobutyl)-5-methylthiophene-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c1-6-2-3-9(14-6)15(12,13)11-8-4-7(10)5-8;/h2-3,7-8,11H,4-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMMIBVBRAAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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